tert-Butyl (2-(2-bromo-3-methylphenoxy)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(2-bromo-3-methylphenoxy)ethyl)carbamate: is an organic compound that features a tert-butyl group, a bromo-substituted phenoxy group, and a carbamate moiety. This compound is often used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(2-bromo-3-methylphenoxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-bromo-3-methylphenoxy)ethyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (2-(2-bromo-3-methylphenoxy)ethyl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
- Employed in the synthesis of complex organic molecules where selective protection and deprotection of functional groups are required.
Biology and Medicine:
- Investigated for its potential use in drug development as a precursor for bioactive compounds.
- Studied for its role in the synthesis of enzyme inhibitors and other biologically active molecules.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-bromo-3-methylphenoxy)ethyl)carbamate primarily involves its role as a protecting group. The carbamate moiety protects the amine group from unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, typically using trifluoroacetic acid, to regenerate the free amine .
Comparison with Similar Compounds
tert-Butyl carbamate: Another carbamate protecting group used in organic synthesis.
tert-Butyl bromoacetate: Used as a building block in organic synthesis.
tert-Butyl (2-(bromomethyl)phenyl)carbamate: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness: tert-Butyl (2-(2-bromo-3-methylphenoxy)ethyl)carbamate is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in synthetic applications. Its stability and ease of removal make it a valuable protecting group in complex organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[2-(2-bromo-3-methylphenoxy)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-10-6-5-7-11(12(10)15)18-9-8-16-13(17)19-14(2,3)4/h5-7H,8-9H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOKWNZDKLJNDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCNC(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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